molecular formula C16H20N4O2S B5664878 cyclohexyl [(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetate

cyclohexyl [(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetate

Cat. No. B5664878
M. Wt: 332.4 g/mol
InChI Key: IZLOTTPLYHKJMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • Directed Synthesis of Derivatives: The synthesis of new derivatives from 4-amino-5-cyclohexyl-1,2,4-triazole(4H)-3-yl thioacetanilides is detailed, using Paal-Knorre pyrrole condensation in acetic acid medium. The structure of these substances is confirmed by elemental analysis and NMR spectra data, showing characteristic signals of the cyclohexane system protons (Saidov, Georgiyants, & Demchenko, 2014).
  • Cyclization Reactions: A study on the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate, leading to the formation of various 1,2,4-triazole and 1,3,4-thiadiazole derivatives, is reported. The molecular structure of these compounds is confirmed by X-ray structure analysis (Maliszewska-Guz et al., 2005).

Molecular Structure Analysis

  • Structural Assessment: The molecular and supramolecular structures of derivatives have been studied by X-ray diffractometry, providing insights into the precise arrangement of atoms within the compounds (Castiñeiras, García-Santos, & Saa, 2018).

Chemical Reactions and Properties

  • Chemical Properties Analysis: Various studies discuss the synthesis and reactions of related triazole compounds. These include methods such as palladium-catalyzed assemblies and ring-closing metathesis, highlighting the reactivity and versatility of these molecules in chemical synthesis (Genady & Nakamura, 2011).

Physical Properties Analysis

  • Physical Characterization: Analysis of physical properties, such as tautomeric equilibrium and electrochemical behavior, has been conducted using NMR data and voltammetry, offering insights into the stability and reactivity of these compounds under various conditions (Çakir et al., 2005).

Chemical Properties Analysis

  • Analysis of Chemical Structure: Comprehensive studies on the chemical structure of similar triazole derivatives have been performed, using a variety of analytical techniques such as IR, NMR, and MS, to understand the intrinsic chemical properties of these molecules (Safonov, Panasenko, & Knysh, 2017).

properties

IUPAC Name

cyclohexyl 2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c17-20-15(12-7-3-1-4-8-12)18-19-16(20)23-11-14(21)22-13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLOTTPLYHKJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.